molecular formula C17H11ClN2O4 B5192101 N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 5307-93-7

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B5192101
CAS No.: 5307-93-7
M. Wt: 342.7 g/mol
InChI Key: GQGQEKFIEKXCKS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group, along with a 4-chloro-2-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then coupled with 3-hydroxynaphthalene-2-carboxylic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), elevated temperatures.

    Oxidation: PCC, dichloromethane (DCM) as solvent.

Major Products Formed

    Reduction: Formation of N-(4-chloro-2-aminophenyl)-3-hydroxynaphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4-chloro-2-nitrophenyl)-3-oxonaphthalene-2-carboxamide.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-nitrophenol
  • 2-chloro-4-nitrophenol
  • 4-nitrophenol
  • 4-nitroanisole

Uniqueness

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the combination of its naphthalene core with the 4-chloro-2-nitrophenyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-12-5-6-14(15(9-12)20(23)24)19-17(22)13-7-10-3-1-2-4-11(10)8-16(13)21/h1-9,21H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGQEKFIEKXCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385632
Record name ST50987016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-93-7
Record name ST50987016
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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